Cas no 804498-72-4 (6-Fluoronaphthalen-1-ol)

6-Fluoronaphthalen-1-ol structure
6-Fluoronaphthalen-1-ol structure
상품 이름:6-Fluoronaphthalen-1-ol
CAS 번호:804498-72-4
MF:C10H7FO
메가와트:162.160386323929
MDL:MFCD15528810
CID:2503106
PubChem ID:53485703

6-Fluoronaphthalen-1-ol 화학적 및 물리적 성질

이름 및 식별자

    • 6-Fluoronaphthalen-1-ol
    • 6-Fluoro-1-hydroxynaphthalene
    • 6-fluoro-1-naphthol
    • 1-Naphthalenol, 6-fluoro-
    • AK341304
    • 2-Fluoro-5-hydroxynaphthalene
    • FCH1141126
    • 6-Fluoro-naphthalen-1-ol
    • 6-Fluoro-1-naphthalenol (ACI)
    • AKOS027338865
    • DB-011742
    • SY121970
    • 804498-72-4
    • CS-0129381
    • SCHEMBL2529937
    • MFCD15528810
    • DS-12252
    • SB38833
    • DTXSID50704788
    • MDL: MFCD15528810
    • 인치: 1S/C10H7FO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H
    • InChIKey: OKENUCKFNDSQJT-UHFFFAOYSA-N
    • 미소: FC1C=C2C(C(=CC=C2)O)=CC=1

계산된 속성

  • 정밀분자량: 162.048093005g/mol
  • 동위원소 질량: 162.048093005g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 160
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3.8
  • 토폴로지 분자 극성 표면적: 20.2

6-Fluoronaphthalen-1-ol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1200021-100mg
6-Fluoronaphthalen-1-ol
804498-72-4 97%
100mg
¥635.00 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YW776-50mg
6-Fluoronaphthalen-1-ol
804498-72-4 95+%
50mg
384.0CNY 2021-07-12
Apollo Scientific
PC908525-250mg
6-Fluoronaphthalen-1-ol
804498-72-4 95+%
250mg
£117.00 2025-02-22
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YW776-200mg
6-Fluoronaphthalen-1-ol
804498-72-4 95+%
200mg
961.0CNY 2021-07-12
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0432-250mg
6-Fluoro-naphthalen-1-ol
804498-72-4 97%
250mg
3985.8CNY 2021-05-08
abcr
AB435615-250 mg
6-Fluoro-1-naphthol; .
804498-72-4
250mg
€300.90 2023-04-23
eNovation Chemicals LLC
Y1127724-250mg
6-Fluoro-naphthalen-1-ol
804498-72-4 95%
250mg
$240 2024-07-28
abcr
AB435615-1 g
6-Fluoro-1-naphthol; .
804498-72-4
1g
€724.10 2023-04-23
eNovation Chemicals LLC
Y1127724-1g
6-Fluoro-naphthalen-1-ol
804498-72-4 95%
1g
$455 2024-07-28
Chemenu
CM362094-500g
6-fluoronaphthalen-1-ol
804498-72-4 95%+
500g
$11538 2024-07-23

6-Fluoronaphthalen-1-ol 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  1.5 h, 0 °C → rt
참조
Synthesis of monofluorinated 1-(naphthalen-1-yl)piperazines
Repine, Joseph T.; et al, Tetrahedron Letters, 2007, 48(31), 5539-5541

합성회로 2

반응 조건
1.1 Catalysts: Boron trifluoride etherate ,  Quinolinium, 3-cyano-1-methyl-, perchlorate (1:1) ,  (OC-6-11)-Bis(acetonitrile)[bis[μ-[[2,3-butanedione 2,3-di(oximato-κO)](2-)]]tet… Solvents: Acetonitrile ;  30 min, rt
참조
Photocatalytic hydrogen evolution of 1-tetralones to α-naphthols by continuous-flow technology
He, Xu; et al, Catalysis Science & Technology, 2019, 9(13), 3337-3341

합성회로 3

반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  3 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
참조
Synthesis of substituted naphthalenes from α-tetralones generated by a xanthate radical addition-cyclisation sequence
Cordero-Vargas, Alejandro; et al, Organic & Biomolecular Chemistry, 2004, 2(20), 3018-3025

합성회로 4

반응 조건
1.1 Reagents: Perchloric acid Solvents: Acetonitrile ;  rt
참조
Acid-Catalyzed Dehydration of Naphthalene-cis-1,2-dihydrodiols: Origin of Impaired Resonance Effect of 3-Substituents
Kudavalli, Jaya Satyanarayana; et al, Journal of Organic Chemistry, 2011, 76(22), 9338-9343

합성회로 5

반응 조건
1.1 Solvents: 1,2-Dichloroethane ;  15 min, reflux
1.2 Reagents: Lauroyl peroxide ;  reflux; reflux → rt
1.3 Reagents: Lauroyl peroxide ,  Camphorsulfonic acid Solvents: 1,2-Dichloroethane ;  reflux; reflux → rt
2.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  3 h, reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
참조
Synthesis of substituted naphthalenes from α-tetralones generated by a xanthate radical addition-cyclisation sequence
Cordero-Vargas, Alejandro; et al, Organic & Biomolecular Chemistry, 2004, 2(20), 3018-3025

합성회로 6

반응 조건
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C; 0 °C → rt; 2 h, rt
참조
Structural Modifications of Nile Red Carbon Monoxide Fluorescent Probe: Sensing Mechanism and Applications
Madea, Dominik; et al, Journal of Organic Chemistry, 2020, 85(5), 3473-3489

합성회로 7

반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt → 60 °C
1.2 Catalysts: Iodine Solvents: Tetrahydrofuran ;  30 min, reflux; 15 h, 65 °C; 65 °C → rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C; 0 °C → rt; 2 h, rt
참조
Structural Modifications of Nile Red Carbon Monoxide Fluorescent Probe: Sensing Mechanism and Applications
Madea, Dominik; et al, Journal of Organic Chemistry, 2020, 85(5), 3473-3489

합성회로 8

반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  2 h, 65 °C; 15 h, 65 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  2 h, reflux
참조
Synthesis of monofluorinated 1-(naphthalen-1-yl)piperazines
Repine, Joseph T.; et al, Tetrahedron Letters, 2007, 48(31), 5539-5541

6-Fluoronaphthalen-1-ol Raw materials

6-Fluoronaphthalen-1-ol Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:804498-72-4)6-Fluoronaphthalen-1-ol
A931413
순결:99%
재다:1g
가격 ($):326.0